[6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride
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Overview
Description
[6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with chloro and methyl groups, and an acetic acid moiety. It is primarily used in scientific research due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an appropriate aldehyde under acidic conditions.
Chlorination and Methylation: The quinoline core is then subjected to chlorination and methylation reactions to introduce the chloro and methyl substituents at the desired positions. These reactions are typically carried out using reagents such as thionyl chloride and methyl iodide.
Introduction of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid moiety through a carboxylation reaction. This can be achieved by reacting the intermediate with chloroacetic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds.
Scientific Research Applications
[6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor in the development of new therapeutic agents targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of [6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to DNA: It can intercalate into DNA, disrupting the replication and transcription processes.
Inhibit Enzymes: The compound can inhibit key enzymes involved in cellular metabolism and signal transduction pathways.
Modulate Receptors: It can interact with specific receptors on the cell surface, altering cellular responses and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- [6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid
- [6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid ethyl ester
- [6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid methyl ester
Uniqueness
[6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[6-chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2.ClH/c1-10-13(9-17(22)23)18(12-4-2-3-5-15(12)20)14-8-11(19)6-7-16(14)21-10;/h2-8H,9H2,1H3,(H,22,23);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQXTBPAIWTYLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3Cl)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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